REACTION_CXSMILES
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C(N(CC)CC)C.[F:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[N:15]1[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1.[Br:21][C:22]1[CH:27]=[CH:26][C:25]([S:28](Cl)(=[O:30])=[O:29])=[CH:24][CH:23]=1>O1CCCC1>[Br:21][C:22]1[CH:27]=[CH:26][C:25]([S:28]([N:18]2[CH2:19][CH2:20][N:15]([C:10]3[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=3[F:8])[CH2:16][CH2:17]2)(=[O:30])=[O:29])=[CH:24][CH:23]=1
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Name
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|
Quantity
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1.37 mL
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
0.705 g
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Type
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reactant
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Smiles
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FC1=C(C=CC=C1)N1CCNCC1
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Name
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Quantity
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12 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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BrC1=CC=C(C=C1)S(=O)(=O)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the reaction mixture was stirred at room temperature for 15 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the reaction mixture was stirred at room temperature for 5 hours
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Duration
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5 h
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Type
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CUSTOM
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Details
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Tetrahydrofuran was evaporated off under reduced pressure
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Type
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ADDITION
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Details
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The residue was diluted with ethyl acetate (20 mL)
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Type
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FILTRATION
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Details
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the inorganic salts were filtered through a celite bed
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Type
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WASH
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Details
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The filtrate was washed with 2.0 N aqueous HCl (8 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Reaction Time |
15 min |
Name
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|
Type
|
product
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Smiles
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BrC1=CC=C(C=C1)S(=O)(=O)N1CCN(CC1)C1=C(C=CC=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 89.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |